REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:9])[C:6]([OH:8])=[O:7].C(O)(=O)[C@H](C)O.C(OC(=O)C)(=O)C>O>[C:6]([OH:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[OH:9][CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[C:6]([OH:8])=[O:7]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CCCCC(C(=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)C)(=O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
0.043 moles) were placed in a reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with a distillation head and mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
by heating at 80° C. for 14 hours
|
Duration
|
14 h
|
Type
|
DISTILLATION
|
Details
|
Excess acetic anhydride and acetic acid were distilled off under low vacuum
|
Type
|
ADDITION
|
Details
|
Tetrahydrofuran/water (15 mL of 85/15; v/v) was added
|
Type
|
TEMPERATURE
|
Details
|
heating at 60° C. for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The bulk of the solvent was removed by vacuum distillation on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude product was dissolved in chloroform (20 mL)
|
Type
|
WASH
|
Details
|
The chloroform solution was washed twice with millipore water (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a "d" fritted glass funnel
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled from the oligomer by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:9])[C:6]([OH:8])=[O:7].C(O)(=O)[C@H](C)O.C(OC(=O)C)(=O)C>O>[C:6]([OH:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[OH:9][CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[C:6]([OH:8])=[O:7]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CCCCC(C(=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)C)(=O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
0.043 moles) were placed in a reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with a distillation head and mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
by heating at 80° C. for 14 hours
|
Duration
|
14 h
|
Type
|
DISTILLATION
|
Details
|
Excess acetic anhydride and acetic acid were distilled off under low vacuum
|
Type
|
ADDITION
|
Details
|
Tetrahydrofuran/water (15 mL of 85/15; v/v) was added
|
Type
|
TEMPERATURE
|
Details
|
heating at 60° C. for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The bulk of the solvent was removed by vacuum distillation on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude product was dissolved in chloroform (20 mL)
|
Type
|
WASH
|
Details
|
The chloroform solution was washed twice with millipore water (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a "d" fritted glass funnel
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled from the oligomer by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]([OH:9])[C:6]([OH:8])=[O:7].C(O)(=O)[C@H](C)O.C(OC(=O)C)(=O)C>O>[C:6]([OH:8])(=[O:7])[CH:5]([CH3:4])[OH:9].[OH:9][CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[C:6]([OH:8])=[O:7]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CCCCC(C(=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@@H](O)C)(=O)O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
0.043 moles) were placed in a reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with a distillation head and mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
by heating at 80° C. for 14 hours
|
Duration
|
14 h
|
Type
|
DISTILLATION
|
Details
|
Excess acetic anhydride and acetic acid were distilled off under low vacuum
|
Type
|
ADDITION
|
Details
|
Tetrahydrofuran/water (15 mL of 85/15; v/v) was added
|
Type
|
TEMPERATURE
|
Details
|
heating at 60° C. for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The bulk of the solvent was removed by vacuum distillation on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude product was dissolved in chloroform (20 mL)
|
Type
|
WASH
|
Details
|
The chloroform solution was washed twice with millipore water (5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a "d" fritted glass funnel
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled from the oligomer by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |